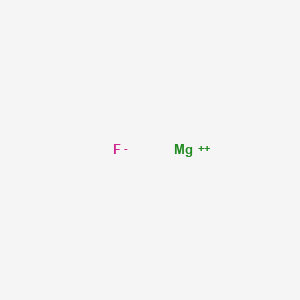

Magnesium;fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium fluoride is an ionically bonded inorganic compound with the chemical formula MgF₂. It is a colorless to white crystalline salt that is transparent over a wide range of wavelengths. This compound is known for its commercial uses in optics, including space telescopes, due to its transparency from the vacuum ultraviolet to the infrared spectrum . Magnesium fluoride occurs naturally as the rare mineral sellaite .

Métodos De Preparación

Magnesium fluoride can be synthesized through various methods. One common synthetic route involves the reaction between magnesium oxide and ammonium bifluoride: [ \text{MgO} + (\text{NH}_4)\text{HF}_2 \rightarrow \text{MgF}_2 + \text{NH}_3 + \text{H}_2\text{O} ] Another method involves a metathesis reaction between magnesium hydroxide and copper(II) fluoride: [ \text{Mg(OH)}_2 + \text{CuF}_2 \rightarrow \text{MgF}_2 + \text{Cu(OH)}_2 ] Industrial production of magnesium fluoride often employs high-purity magnesium oxide and hydrogen fluoride sources to ensure the absence of impurities that could affect the optical properties of the final product .

Análisis De Reacciones Químicas

Magnesium fluoride is relatively inert and does not undergo many chemical reactions. it can react with strong acids, such as nitric acid, to form soluble complexes. It is slightly soluble in acetone and insoluble in ethanol . The compound does not readily participate in oxidation, reduction, or substitution reactions under normal conditions, making it stable and suitable for various applications.

Aplicaciones Científicas De Investigación

Magnesium fluoride has numerous applications in scientific research and industry:

Mecanismo De Acción

The mechanism of action of magnesium fluoride in its various applications is primarily physical rather than chemical. In optics, its low refractive index and high transparency enable it to reduce reflection and enhance transmission of light across a broad spectrum. In catalysis, magnesium fluoride provides a stable surface that can facilitate various chemical reactions without undergoing significant changes itself . In biomedical applications, magnesium fluoride coatings help regulate the release of magnesium ions, which are essential for various physiological processes .

Comparación Con Compuestos Similares

Magnesium fluoride can be compared with other magnesium halides, such as magnesium chloride, magnesium bromide, and magnesium iodide. While all these compounds share similar ionic bonding and crystal structures, magnesium fluoride is unique due to its high transparency and low refractive index, making it particularly valuable in optical applications . Other similar compounds include:

Calcium fluoride (CaF₂): Also used in optics but has a different refractive index and transparency range.

Beryllium fluoride (BeF₂): Used in specialized optical applications but is more toxic than magnesium fluoride.

Strontium fluoride (SrF₂): Similar optical properties but less commonly used due to higher cost and lower availability.

Magnesium fluoride’s combination of stability, transparency, and low refractive index makes it a unique and valuable compound in various scientific and industrial applications.

Propiedades

Fórmula molecular |

FMg+ |

|---|---|

Peso molecular |

43.304 g/mol |

Nombre IUPAC |

magnesium;fluoride |

InChI |

InChI=1S/FH.Mg/h1H;/q;+2/p-1 |

Clave InChI |

IVKQCNNOVDWFRO-UHFFFAOYSA-M |

SMILES canónico |

[F-].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)

![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)

![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)

![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)